molecular formula C12H13N3O3S2 B2968134 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393571-16-9

3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2968134
CAS No.: 393571-16-9
M. Wt: 311.37
InChI Key: UTXGGMPCTNUCSV-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (Molecular Formula: C12H17N3O3S2, Average Mass: 315.406) is a chemical compound of significant interest in medicinal chemistry research, built upon the versatile 1,3,4-thiadiazole scaffold . The 1,3,4-thiadiazole core is known for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity, high in vivo stability, and the ability to cross the blood-brain barrier, making it a privileged structure in CNS drug discovery . This compound is primarily valued for its application in neuroscience and anticonvulsant research. Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated potent anticonvulsant activity in preclinical models, such as the Maximal Electroshock Seizure (MES) test . The pharmacophoric pattern of such compounds typically includes an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain, features that are present in this benzamide derivative . Research indicates that 1,3,4-thiadiazoles can prevent neuronal firing in the brain potentially through the GABA A pathway, which is a key mechanism for preventing abnormal electrical activity associated with seizures . Beyond its core applications, the 1,3,4-thiadiazole scaffold exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, highlighting its utility as a multifunctional intermediate in various drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-8-5-4-7(6-9(8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGGMPCTNUCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid or its derivatives with appropriate amines and thiadiazole precursors. One common method involves the use of 3,4-dimethoxybenzoyl chloride, which reacts with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles in solvents like THF, dichloromethane, or ethanol. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as DNA and enzymes involved in DNA replication. The thiadiazole ring can intercalate with DNA, disrupting its replication and leading to cell death. This property is particularly useful in targeting cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical profiles of 1,3,4-thiadiazole derivatives are highly dependent on substituents attached to both the thiadiazole and benzamide rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Benzamide Substituents Thiadiazole Substituent Molecular Weight (g/mol) Key Properties/Activities References
3,4-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (Target) 3,4-Dimethoxy Methylsulfanyl ~311* Potential COPD therapy
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide 3,4-Dimethoxy Ethylsulfanyl 325.4 Not reported
2-Methoxy-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4g) 2-Methoxy Pyridin-2-yl - Insecticidal/fungicidal activity
4-Chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4c) 4-Chloro Pyridin-2-yl - Pro-apoptotic, cell cycle arrest
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Dimethylsulfamoyl Benzylsulfanyl 434.6 Enhanced lipophilicity
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) Variable Piperidinylethylthio ~350–400 Acetylcholinesterase inhibition

*Estimated based on structural similarity to .

Key Observations:
  • Sulfamoyl Groups: Derivatives like N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exhibit higher molecular weights and lipophilicity, which may reduce bioavailability .
  • Thiadiazole Substituents: Methylsulfanyl vs. Benzylsulfanyl: Bulkier substituents (e.g., benzylsulfanyl) increase molecular weight and may limit therapeutic applicability despite improved target affinity .
Table 2: Activity Comparison
Compound Type Notable Activities Mechanism/Application References
Target Compound COPD treatment (hypothetical) Anti-inflammatory or regenerative pathways
Pyridin-2-yl Thiadiazoles (e.g., 4c) Pro-apoptotic, cell cycle arrest in cancer cells Caspase activation, mitochondrial dysfunction
Sulfonamide Derivatives (e.g., 9g) Antioxidant (ABTS•+ scavenging activity comparable to Trolox) Radical scavenging
Piperidinylethylthio Derivatives Acetylcholinesterase inhibition (IC₅₀ values: 0.8–12.4 µM) Neurodegenerative disease therapy
Benzamide-Amino Thiadiazoles Anticonvulsant and anticancer activities Sodium channel modulation, apoptosis induction
Key Insights:
  • The target compound’s dimethoxybenzamide-thiadiazole scaffold distinguishes it from sulfonamide-based antioxidants (e.g., 9g) and pyridin-2-yl derivatives with anticancer properties .
  • Piperidinylethylthio derivatives () demonstrate strong enzyme inhibition, suggesting that thiadiazole substituents critically modulate target specificity.

Biological Activity

3,4-Dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity can pave the way for its application in pharmacology.

  • Molecular Formula : C12H13N3O3S2
  • Molecular Weight : 311.38 g/mol
  • CAS Number : 393571-16-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole moiety is known to exhibit significant biological properties due to its ability to interact with enzymes and receptors. This interaction may lead to inhibition or modulation of target proteins, which is crucial in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with a thiadiazole structure exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains:

CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus32.6
2-Amino-1,3,4-thiadiazoleE. coli47.5

In a comparative study, the compound demonstrated higher antimicrobial activity than standard drugs like itraconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

Cell LineIC50 (μg/mL)
HCT116 (Colon cancer)3.29
H460 (Lung cancer)10
MCF-7 (Breast cancer)0.28

These findings suggest that the compound possesses significant cytotoxic properties against human cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of thiadiazole derivatives on human colon cancer cells (HCT116). The results indicated that certain derivatives exhibited IC50 values as low as 3.29 μg/mL, showcasing their potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The presence of substituents at specific positions on the thiadiazole ring enhanced their antibacterial activity .
  • Mechanistic Insights : Research involving docking studies revealed that the compound interacts with tubulin protein, suggesting a mechanism of action that involves disruption of microtubule dynamics, which is critical in cancer cell proliferation .

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